molecular formula C14H19NO2 B1372610 N-(2-acetylphenyl)hexanamide CAS No. 955405-25-1

N-(2-acetylphenyl)hexanamide

Cat. No. B1372610
M. Wt: 233.31 g/mol
InChI Key: VWBSXWWTOYUSSQ-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)hexanamide, also known as phenylacetylglutamine or PAGln, is an amide derived from phenylacetic acid and glutamine. It is a high-quality reference standard .

Scientific Research Applications

1. Chemical Synthesis and Structure Analysis

N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligands and their reactions with group 6B metal hexacarbonyls have been studied. This research is significant in understanding the structure and properties of these chemical complexes, which can have various applications in materials science and chemistry. (Al-Masri & Moussa, 2021)

2. Antitumor Potential

The antitumor properties of 2-aminothiophene derivatives, including N-(4-acetylphenyl)amino variants, have been studied. These compounds show promise in inhibiting the growth of human tumor cell lines, which could have implications for the development of new cancer therapies. (Khalifa & Algothami, 2020)

3. Supramolecular Chemistry

Research on 8-(m-acetylphenyl)-2′-deoxyguanosine derivatives has revealed their ability to form stable supramolecules. These findings have potential applications in nanotechnology and materials science, where controlled self-assembly is crucial. (García-Arriaga, Hobley, & Rivera, 2008)

4. Enhanced Stability in Biomedical Applications

The stability of immobilized recombinant β-d-N-acetyl-hexosaminidase A on polylactic acid films demonstrates potential for biomedical applications. This research suggests possible uses in therapeutic treatments and biotechnological advancements. (Calzoni et al., 2021)

5. Sulfonamide Antibiotics in the Environment

The environmental fate of sulfonamide antibiotics, including their biodegradation in river sediment, is critical for understanding their ecological impact. This research provides insights into the persistence and accumulation of such compounds in aquatic environments. (Radke et al., 2009)

6. Molecular Docking and Biological Evaluation

Studies involving N-((4-acetylphenyl)carbamothioyl)pivalamide have shown its reactivity and potential as a multitarget inhibitory compound. This research is important for the development of new drugs and therapeutic agents. (Saeed et al., 2022)

properties

IUPAC Name

N-(2-acetylphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-4-5-10-14(17)15-13-9-7-6-8-12(13)11(2)16/h6-9H,3-5,10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSXWWTOYUSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetylphenyl)hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Li, J Wawrzyniak, Y Queneau, L Soulère - Molecules, 2017 - mdpi.com
The ability of the 2-substituted aniline motif to serve as a scaffold for designing potential LuxR-regulated quorum sensing (QS) modulators has been investigated, using docking …
Number of citations: 6 www.mdpi.com
S Li - 2017 - theses.hal.science
Les bactéries ont longtemps été considérées comme des organismes unicellulaires. Cependant, elles se comportent comme des systèmes multicellulaires dans lesquels des cellules …
Number of citations: 4 theses.hal.science

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